

ZAP-180013: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	ZAP-180013	
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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and synthesis of **ZAP-180013**, a potent inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical details of this compound.

Introduction

ZAP-70 is a critical cytoplasmic tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling and the adaptive immune response.[1][2][3] Dysregulation of ZAP-70 activity is implicated in various autoimmune diseases and certain types of leukemia. **ZAP-180013** has been identified as a small molecule inhibitor that disrupts the crucial interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[4][5] This inhibition effectively blocks the downstream signaling cascade that leads to T-cell activation, proliferation, and differentiation.[1][2]

Discovery: High-Throughput Screening

ZAP-180013 was discovered through a high-throughput screening (HTS) campaign designed to identify inhibitors of the ZAP-70 and TCR interaction. The screening assay was based on the principle of fluorescence polarization (FP).[6][7]

Experimental Protocol: Fluorescence Polarization Assay

Foundational & Exploratory





The high-throughput screen utilized a fluorescence polarization (FP) assay to monitor the binding of a fluorescently labeled phosphopeptide derived from the T-cell receptor ζ -chain (TAMRA-2pY) to the ZAP-70 protein.[6]

Materials:

- ZAP-70 Protein: Recombinant ZAP-70 protein.
- Fluorescent Peptide: A peptide corresponding to the doubly phosphorylated ITAM of the TCR
 ζ-chain, labeled with a TAMRA fluorophore (TAMRA-2pY).
- Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 2% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100.[6]
- Compound Library: A collection of small molecules for screening.
- 384-well Plates: Low-volume, black plates suitable for fluorescence measurements.
- Plate Reader: A plate reader capable of measuring fluorescence polarization.

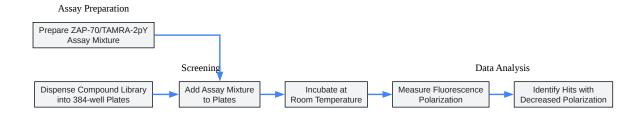
Procedure:

- Assay Preparation: An assay mixture was prepared containing 100 nM ZAP-70 and 2 nM TAMRA-2pY in the assay buffer.[6]
- Compound Dispensing: The small molecule library compounds were dispensed into the 384well plates.
- Assay Initiation: 20 μL of the ZAP-70/TAMRA-2pY assay mixture was added to each well of the compound plates.[6]
- Incubation: The plates were incubated at room temperature to allow the binding reaction to reach equilibrium.
- Fluorescence Polarization Measurement: The fluorescence polarization of each well was
 measured using a plate reader. An increase in polarization indicates binding of the TAMRA2pY peptide to ZAP-70, while a decrease suggests inhibition of this interaction by a
 compound.



 Hit Identification: Compounds that caused a significant decrease in fluorescence polarization were identified as potential inhibitors.

HTS Workflow Diagram



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High-throughput screening workflow for ZAP-180013 discovery.

Synthesis

A detailed, peer-reviewed synthesis protocol for **ZAP-180013** (5-Chloro-N-[(4-chlorophenyl)methyl]-2-(ethylsulfonyl)-N-(2-furanylmethyl)-4-pyrimidinecarboxamide) is not readily available in the public domain. However, based on the synthesis of structurally similar pyrimidinecarboxamide derivatives, a plausible synthetic route can be proposed. The synthesis would likely involve the construction of the core pyrimidine ring followed by functionalization at the C2, C4, and C5 positions.

Proposed Retrosynthetic Analysis

A possible retrosynthetic pathway would disconnect the amide bond, the sulfone group, and the substituents on the pyrimidine ring, leading to simpler starting materials.

Proposed Synthetic Scheme

A potential forward synthesis could involve the following key steps:



- Pyrimidine Core Synthesis: Construction of a substituted pyrimidine ring, for example, from a β-ketoester and an amidine derivative.
- Chlorination: Introduction of a chlorine atom at the C5 position of the pyrimidine ring.
- Sulfone Formation: Installation of the ethylsulfonyl group at the C2 position, possibly via oxidation of a corresponding thioether.
- Amide Coupling: Formation of the carboxamide at the C4 position by coupling a suitable carboxylic acid derivative with the secondary amine, N-((4-chlorophenyl)methyl)furan-2ylmethanamine. This secondary amine would be synthesized separately.

Further experimental validation would be required to optimize this proposed synthetic route.

Quantitative Data

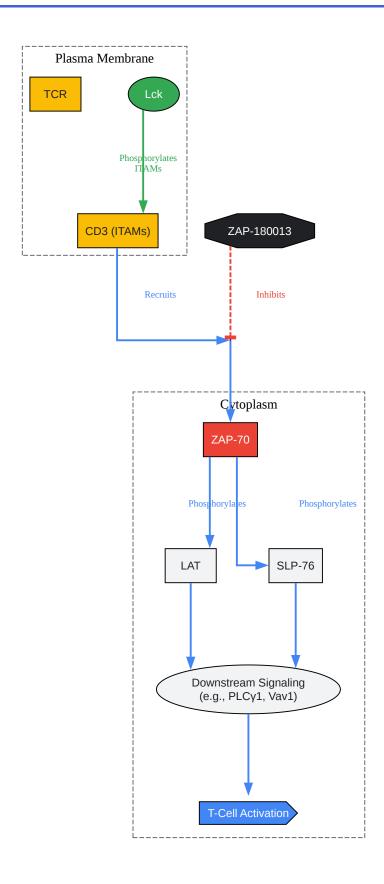
The inhibitory activity of **ZAP-180013** has been characterized in multiple assays, with key quantitative data summarized below.

Assay Type	Target	IC50	Reference
Fluorescence Polarization (FP)	ZAP-70	1.8 μΜ	[8]
Fluorescence Polarization (FP)	ZAP-70	9.6 μΜ	[4][5]
Time-Resolved FRET (TR-FRET)	ZAP-70	16.841 μΜ	[4][5]

Mechanism of Action: ZAP-70 Signaling Pathway

ZAP-180013 inhibits the initial step of T-cell activation by preventing the recruitment of ZAP-70 to the phosphorylated ITAMs of the TCR complex. The following diagram illustrates the canonical ZAP-70 signaling pathway and the point of inhibition by **ZAP-180013**.





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ZAP-70 signaling pathway and inhibition by **ZAP-180013**.



Conclusion

ZAP-180013 represents a significant discovery in the search for selective inhibitors of ZAP-70. Identified through a robust fluorescence polarization-based high-throughput screen, it effectively disrupts a key protein-protein interaction in the T-cell activation cascade. While a detailed synthesis protocol is not yet publicly available, plausible synthetic routes can be devised based on established pyrimidine chemistry. The quantitative data on its inhibitory activity and the clear mechanism of action make **ZAP-180013** a valuable tool for further research into ZAP-70 biology and a potential starting point for the development of novel therapeutics for autoimmune disorders and other related conditions.

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